7-Octene-1,2-diol

Catalog No.
S666920
CAS No.
85866-02-0
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Octene-1,2-diol

CAS Number

85866-02-0

Product Name

7-Octene-1,2-diol

IUPAC Name

oct-7-ene-1,2-diol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-8(10)7-9/h2,8-10H,1,3-7H2

InChI Key

UXGHWJFURBQKCJ-UHFFFAOYSA-N

SMILES

C=CCCCCC(CO)O

Canonical SMILES

C=CCCCCC(CO)O

Organic Synthesis:

-Octene-1,2-diol, due to its functional groups (a double bond and two hydroxyl groups), serves as a versatile building block for organic synthesis. Researchers utilize it in various reactions, including:

  • Diels-Alder reactions: These reactions involve the cycloaddition of a diene (molecule with two double bonds) and a dienophile (molecule with a double bond and an electron-withdrawing group) to form a six-membered ring. 7-Octene-1,2-diol can act as either the diene or the dienophile depending on the reaction conditions .
  • Hydroxyl group derivatization: The hydroxyl groups can be further modified through various reactions, such as esterification, etherification, or acylation, leading to diverse functionalities with specific properties .
  • Oxidation: Controlled oxidation of the double bond can introduce different functional groups like epoxides, diols, or aldehydes, expanding the molecule's applicability in various synthetic schemes .

Material Science:

The unique combination of a hydrophobic (water-repelling) alkyl chain and hydrophilic (water-attracting) hydroxyl groups makes 7-Octene-1,2-diol a potential candidate for:

  • Surfactant development: Surfactants are molecules that reduce surface tension and can act as emulsifiers, dispersants, or detergents. The amphiphilic nature of 7-Octene-1,2-diol allows it to interact with both water and oil phases, making it a potential starting material for designing novel surfactants .
  • Polymer synthesis: Through polymerization reactions, 7-Octene-1,2-diol can be incorporated into polymer chains, potentially influencing their properties like thermal stability, biodegradability, or self-assembly behavior .

Biological Applications:

While the specific biological applications of 7-Octene-1,2-diol are still under exploration, its potential lies in:

  • Drug delivery systems: The molecule's amphiphilic nature and the ability to modify its functionalities make it a potential candidate for designing drug delivery systems. These systems can encapsulate and transport therapeutic agents within the body .
  • Bioconjugation: Attaching biomolecules like peptides or proteins to 7-Octene-1,2-diol through its functional groups can create novel bioconjugates with potential applications in targeted drug delivery or bioimaging .

The origin of 7-Octene-1,2-diol is not definitively documented in scientific literature. It is likely synthesized in a laboratory setting from other octene derivatives. Research on its significance in scientific fields is limited, but its structure suggests possible applications in areas like material science or organic synthesis [].


Molecular Structure Analysis

The key feature of 7-Octene-1,2-diol's structure is the combination of a double bond (C=C) at the seventh position of the eight-carbon chain (octene) and two hydroxyl groups (OH) at the first and second carbon positions (1,2-diol). This combination creates a molecule with both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, potentially making it useful as an amphiphile in material science [].


Chemical Reactions Analysis

  • Oxidation: The double bond (C=C) could be susceptible to oxidation reactions, potentially forming a vicinal diol (two neighboring hydroxyl groups) with further oxidation.
  • Esterification: The hydroxyl groups (OH) could react with carboxylic acids to form esters, which are a class of organic compounds with various applications.

XLogP3

1.3

Other CAS

85866-02-0

Dates

Modify: 2023-08-15

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